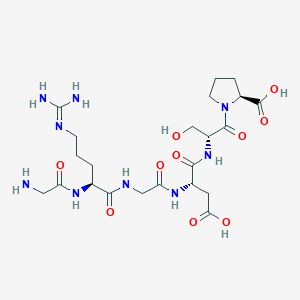

G-Pen-GRGDSPCA

Description

Properties

IUPAC Name |

(2S)-1-[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37N9O10/c23-8-15(33)28-11(3-1-5-26-22(24)25)18(37)27-9-16(34)29-12(7-17(35)36)19(38)30-13(10-32)20(39)31-6-2-4-14(31)21(40)41/h11-14,32H,1-10,23H2,(H,27,37)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H,40,41)(H4,24,25,26)/t11-,12-,13+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTEDOEBWPRVVSG-FQUUOJAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37N9O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40914197 | |

| Record name | N-(2-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-3-carboxy-1-hydroxypropylidene)serylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91037-75-1, 97047-91-1 | |

| Record name | Glycyl-arginyl-glycyl-aspartyl-seryl-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091037751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-3-carboxy-1-hydroxypropylidene)serylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Architecture and Rational Design Considerations for H Gly Arg Gly Asp D Ser Pro Oh

Peptide Sequence and D-Serine Stereochemistry in Integrin Recognition and Binding

The core of H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH's biological activity lies in its Arg-Gly-Asp (RGD) sequence. This tripeptide motif is a fundamental recognition site for numerous integrin subtypes, including αvβ3, αvβ5, and α5β1. acs.orgfrontiersin.org The arginine and aspartic acid residues are primary determinants of binding specificity through hydrogen bonding and coordination with metal ions at the integrin's binding site. nih.gov The central glycine (B1666218) residue, due to its small size and conformational flexibility, allows the RGD sequence to adopt a specific conformation necessary for optimal interaction with the integrin surface. nih.govpnas.org

A key feature of H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH is the presence of a D-serine residue. In peptides, amino acids are typically in the L-configuration. The incorporation of a D-amino acid, such as D-serine, is a strategic modification. This change in stereochemistry can significantly impact the peptide's three-dimensional structure and its resistance to enzymatic degradation. While the replacement of L-aspartic acid with its D-isomer renders the peptide inactive, the stereochemistry of other amino acids can be varied to modulate activity and stability. annualreviews.orgacs.org The presence of a D-amino acid can improve affinity for certain integrin subunits and enhance stability against proteases. rsc.org

Conformational Determinants of H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH for Receptor Binding and Biological Activity

The biological activity of H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH is intrinsically linked to its three-dimensional conformation. The spatial arrangement of the RGD motif and the surrounding amino acids dictates its binding affinity and selectivity for different integrin subtypes. qyaobio.comnih.gov Linear peptides like H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH possess a degree of flexibility, which can be both an advantage and a disadvantage. While flexibility allows for induced-fit binding to the receptor, it can also lead to a higher entropic penalty upon binding and increased susceptibility to proteolysis. qyaobio.comresearchgate.net

Strategies for Enhancing Binding Affinity and Selectivity of RGD Peptides and Analogs

To overcome the limitations of linear RGD peptides, such as relatively low affinity and lack of specificity, several design strategies have been developed. These strategies aim to constrain the peptide's conformation, increase its local concentration at the target site, and fine-tune its interaction with specific integrin subtypes.

Role of Cyclization in RGD Peptide Design and Stability

Cyclization is a widely employed strategy to improve the properties of RGD peptides. By constraining the peptide into a cyclic structure, its conformational flexibility is reduced, which can pre-organize the RGD motif into a bioactive conformation, leading to a significant increase in binding affinity for integrins like αvβ3. qyaobio.comresearchgate.net Cyclic RGD peptides generally exhibit higher metabolic stability compared to their linear counterparts because the cyclic structure is more resistant to enzymatic degradation. qyaobio.comrsc.org For example, the binding affinity of cyclic RGD peptides for integrin αvβ3 can be much stronger and the binding quicker than that of linear ligands. qyaobio.com Studies have shown that cyclization can lead to low nanomolar affinity towards αVβ3, good selectivity, and high plasma stability. researchgate.netacs.org

Multivalency and Bivalency Approaches in RGD Peptide Scaffolds for Enhanced Affinity

Multivalency, the simultaneous binding of multiple ligands to multiple receptors, is another powerful strategy to enhance the binding affinity of RGD peptides. nih.gov By presenting multiple RGD motifs on a single scaffold, the avidity of the construct for integrin-expressing cells is significantly increased. nih.govnih.gov This approach mimics the natural clustering of integrins on the cell surface. thno.org Bivalent or multivalent RGD compounds have demonstrated improved binding strength to the αVβ3 receptor and enhanced receptor-mediated internalization. nih.govosti.gov For instance, a tetrameric RGD construct showed a tenfold higher affinity for soluble integrin αvβ3 compared to its monomeric counterpart. researchgate.net

Impact of Surrounding Amino Acid Sequences on Integrin Subtype Specificity

The amino acids flanking the core RGD sequence have a profound impact on the peptide's binding affinity and selectivity for different integrin subtypes. annualreviews.orgnih.gov The residues on the C-terminal side of the RGD motif are particularly significant. annualreviews.org For example, flanking linear RGD peptides with specific amino acids can decrease the half-maximum inhibitory concentration (IC50) values for αvβ3 and α5β1 integrins, indicating higher affinity. rsc.org Different integrins show preferences for specific flanking sequences; for instance, α5β1 has a preference for glycine and tryptophan or phenylalanine following the RGD, while αvβ3 and αvβ5 prefer serine or alanine (B10760859) in those positions. annualreviews.org This highlights the potential to design RGD peptides with tailored specificity by carefully selecting the surrounding amino acid sequence.

Design and Application of Analogues and Control Peptides, e.g., H-Gly-Arg-Ala-Asp-Ser-Pro-OH (GRADSP)

To validate the specificity of RGD-mediated interactions, control peptides are essential. A common control peptide is H-Gly-Arg-Ala-Asp-Ser-Pro-OH (GRADSP), where the central glycine of the RGD motif is replaced by an alanine. medchemexpress.comsigmaaldrich.com This single amino acid substitution dramatically reduces or abolishes the peptide's ability to bind to integrins. annualreviews.org The use of GRADSP in experiments helps to confirm that the observed biological effects of an RGD-containing peptide are indeed due to its specific interaction with integrins and not due to non-specific effects. atsjournals.org For example, in studies of bone formation and resorption, GRADSP is used as a negative control to demonstrate the RGD-dependent nature of the observed inhibition. medchemexpress.com

Table of Research Findings on RGD Peptide Modifications:

| Modification Strategy | Key Finding | Reference(s) |

| Cyclization | Increases binding affinity and stability for integrins like αvβ3. | qyaobio.comresearchgate.netrsc.org |

| Multivalency | Significantly enhances binding avidity and receptor-mediated internalization. | nih.govnih.govresearchgate.net |

| Flanking Sequences | Modulates binding affinity and selectivity for different integrin subtypes. | annualreviews.orgrsc.orgnih.gov |

| Control Peptides (e.g., GRADSP) | Substitution of Gly with Ala in the RGD motif abolishes integrin binding. | annualreviews.orgmedchemexpress.comsigmaaldrich.com |

Integrin Mediated Interactions and Cellular Signaling Pathways

Mechanisms of Integrin Binding by H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH

The binding of H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH to integrins is primarily mediated by the RGD tripeptide sequence. This interaction occurs at the interface between the α and β subunits of the integrin heterodimer. The specificity of this binding is driven by key molecular interactions. The positively charged guanidinium (B1211019) group of the arginine (Arg) residue in the peptide forms a bidentate salt bridge with a negatively charged aspartic acid residue on the α-subunit of the integrin. nih.gov Concurrently, the carboxylate group of the aspartic acid (Asp) residue of the peptide engages with the Metal Ion-Dependent Adhesion Site (MIDAS) located on the integrin's β-subunit. nih.govnih.gov This coordinated interaction is fundamental for the stable binding of the peptide to the receptor, mimicking the way native ECM proteins engage with integrins.

Research evaluating the binding affinity of various linear RGD peptides has provided insight into their specificity. For instance, a study systematically assessing ligand activity demonstrated that the residues surrounding the RGD motif significantly contribute to binding affinity, particularly for the αvβ3 integrin. nih.gov The heptapeptide (B1575542) GRGDSPK, which is structurally similar to H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH, showed a high affinity for αvβ3. nih.gov While precise IC50 values for H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH across all subtypes are not consistently reported in a single comparative study, the available data for related linear peptides illustrate a clear preference for certain RGD-binding integrins.

| Peptide | Integrin Subtype | IC50 (nM) |

|---|---|---|

| GRGDSPK | αvβ3 | 12.2 |

| RGD | αvβ3 | 89 |

Table 1: Inhibitory concentration (IC50) values for linear RGD peptides against the αvβ3 integrin, as determined by a solid-phase binding assay. The data highlights the enhanced affinity provided by flanking amino acid residues. nih.gov

H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH was originally derived from the cell-binding domain of fibronectin, a major ECM protein. nih.gov As a soluble peptide, it acts as a classic competitive antagonist, binding to the RGD-recognition site on integrins and thereby preventing the binding of large ECM proteins. nih.gov Numerous studies have demonstrated that soluble GRGDSP effectively inhibits the adhesion of cells to surfaces coated with fibronectin. nih.gov

The competitive inhibition is not limited to fibronectin. The RGD motif is a common cell adhesion signal found in a variety of ECM proteins, including vitronectin, fibrinogen, and osteopontin. nih.govwikipedia.org Consequently, H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH can also block cell attachment to these other matrix components. For example, studies have shown that the peptide can abolish cell spreading on vitronectin-coated surfaces, indicating a direct competition for the same integrin binding sites. nih.gov

Modulation of Cell Adhesion and Migration

By competitively binding to integrins, H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH directly modulates the fundamental cellular processes of adhesion and migration, which are critically dependent on the dynamic engagement and disengagement of integrins with the ECM.

The primary function of soluble H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH in a cellular context is the disruption of cell-ECM interactions. medchemexpress.comnih.gov When introduced into the cellular environment, the peptide occupies the ligand-binding pockets of RGD-dependent integrins on the cell surface. This occupation prevents the integrins from binding to their cognate ligands in the extracellular matrix. The result is an inhibition of cell attachment to the matrix. nih.govbiologists.com Research has shown that even submaximal concentrations of the peptide can delay cell adhesion on fibronectin, while higher concentrations can more completely block attachment and spreading, particularly on substrates like vitronectin. nih.gov This demonstrates a direct, dose-dependent regulation of the cell's ability to anchor itself to the surrounding matrix.

Cell spreading and motility are direct consequences of regulated cell adhesion. Cell spreading requires the formation of stable adhesive contacts and the subsequent extension of the cytoskeleton. By inhibiting the formation of these contacts, soluble GRGDSP prevents or reverses cell spreading, often causing cells to detach or adopt a rounded morphology. nih.govbiologists.com

Downstream Signaling Cascades Activated by H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH

Integrin engagement with ligands is not merely a physical tethering; it is a signaling event that triggers a cascade of intracellular biochemical pathways, a process known as "outside-in" signaling. Although H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH is often used as an inhibitor of adhesion, its binding to integrins can still initiate signaling events.

Upon ligand binding, integrins cluster on the cell membrane, leading to the recruitment and activation of various signaling proteins to sites called focal adhesions. A key event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK). wisdomlib.org Activated FAK serves as a scaffold for other proteins and activates several downstream pathways. These pathways include the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival, and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and gene expression. wisdomlib.orgreactome.org

Specific research has directly linked the GRGDSP peptide to the activation of these cascades. In primary cortical neurons, GRGDSP was shown to induce rapid increases in intracellular calcium and activate MAPK signaling. nih.gov In another study, GRGDSP immobilized on a surface was sufficient to cause the activation of ERK. nih.gov These findings demonstrate that the binding of the H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH peptide to integrins is a potent signal that can trigger significant downstream cellular responses, even as it competes with the binding of larger matrix proteins.

Activation of the PI3K/AKT Pathway in Cell Response

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical downstream effector of integrin activation. cellsignal.com This pathway plays a central role in mediating cell survival, growth, and proliferation. cellsignal.comnih.gov The binding of RGD-containing ligands to integrins can lead to the recruitment and activation of PI3K at the plasma membrane. cellsignal.com

Once activated, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, including the serine/threonine kinase AKT (also known as Protein Kinase B). cellsignal.com This recruitment to the membrane facilitates the phosphorylation and subsequent activation of AKT by other kinases, such as PDK1 and mTORC2. cellsignal.com

Activated AKT phosphorylates a wide array of downstream substrates, thereby regulating numerous cellular processes:

Cell Survival: AKT promotes cell survival by inhibiting pro-apoptotic proteins such as Bad and the Forkhead box O (FoxO) family of transcription factors. cellsignal.com

Cell Growth and Proliferation: The pathway stimulates cell growth and proliferation through its effects on the TSC1/TSC2 complex and mTORC1 signaling, as well as by phosphorylating cell cycle inhibitors like p21 and p27. cellsignal.com

Metabolism: The PI3K/AKT cascade is a key regulator of cellular metabolism, particularly by promoting glucose uptake and glycolysis. nih.gov

Integrin engagement by peptides such as H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH can thus harness the PI3K/AKT pathway to modulate cell fate. The modulation of this signaling axis is a key mechanism through which RGD-containing molecules influence cellular responses. nih.gov

Modulation of Caspase Activity and Induction of Apoptosis

Caspases are a family of cysteine proteases that are central executioners of apoptosis, or programmed cell death. nih.gov RGD-containing peptides have been shown to modulate caspase activity and induce apoptosis through mechanisms that can be both integrin-dependent and independent.

Research indicates that certain RGD peptides can directly induce apoptosis without relying on integrin-mediated signals. nih.govscilit.com These peptides are capable of entering cells and directly activating pro-caspase-3, a key executioner caspase. nih.gov The activation of pro-caspase-3 involves its autoprocessing into active p17 and p12 subunits, which then cleave a multitude of cellular substrates, leading to the systematic dismantling of the cell. nih.govresearchgate.net Studies using cell lines deficient in caspase-3 have confirmed that this enzyme is required for RGD-mediated cell death. nih.gov This direct activation suggests a conformational change in pro-caspase-3 triggered by the RGD peptide, promoting its self-activation. nih.gov

In addition to direct caspase-3 activation, RGD peptides can also trigger the extrinsic and intrinsic apoptotic pathways. The peptide Arg-Gly-Asp-Ser (RGDS) has been observed to activate both initiator caspase-8 and caspase-9 in human endothelial cells. researchgate.net Caspase-8 is the primary initiator caspase in the extrinsic, death-receptor-mediated pathway, while caspase-9 is the initiator caspase in the intrinsic, mitochondria-mediated pathway. nih.govnih.gov Activation of these initiator caspases leads to a downstream cascade that culminates in the activation of executioner caspases like caspase-3. nih.gov

Table 1: Effects of RGD Peptides on Caspase Activation

| Peptide | Cell Type | Observed Effect | Reference |

|---|---|---|---|

| RGD-containing peptides | Various | Direct autoprocessing and activation of pro-caspase-3. | nih.gov |

Effects on Cell Proliferation and Differentiation

The interaction of H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH with integrins is a potent regulator of cell proliferation and differentiation. These processes are fundamental to tissue development, homeostasis, and regeneration. nih.govcellgs.com By mimicking the function of extracellular matrix proteins, RGD peptides can provide signals that guide cell behavior. researchgate.net

RGD-functionalized biomaterials are widely used in tissue engineering to enhance the attachment, proliferation, and differentiation of various cell types. cellgs.comresearchgate.net For instance, incorporating RGD peptides into cryogels has been shown to promote the proliferation of chondrocytes, the cells responsible for cartilage formation. researchgate.net The density and presentation of the RGD motif on a material's surface can significantly influence the extent of cell attachment and the subsequent clustering of integrin receptors, which is a critical step in activating signaling pathways that lead to proliferation. nih.gov

The signaling cascades initiated by RGD-integrin binding, including the PI3K/AKT pathway, play a direct role in promoting cell cycle progression and, consequently, cell proliferation. cellsignal.com Furthermore, these interactions are crucial for guiding cell differentiation. By providing specific adhesion cues, RGD peptides can influence the developmental fate of stem cells and support the maintenance of differentiated cell phenotypes. researchgate.net For example, RGD peptides can enhance the attachment and proliferation of osteoblasts, the cells responsible for bone formation, on bone graft materials. cellgs.com

Table 2: Research Findings on RGD Peptides, Proliferation, and Differentiation

| Research Area | Key Finding | Cellular Context | Reference |

|---|---|---|---|

| Tissue Engineering | RGD-modified scaffolds enhance the integration of implanted materials with host tissue. | General | cellgs.com |

| Cartilage Regeneration | RGD-incorporated cryogels promote chondrocyte proliferation and phenotype maintenance. | Chondrocytes | researchgate.net |

| Bone Regeneration | RGD peptides in bone graft materials enhance the attachment and proliferation of osteoblasts. | Osteoblasts | cellgs.com |

| Cardiovascular Applications | Promotes adhesion and growth of endothelial cells on vascular grafts and stents. | Endothelial Cells | cellgs.com |

Immunomodulatory Aspects of Integrin-Peptide Interactions

Integrins are critically involved in immune cell trafficking and function, mediating interactions that can be both pro- and anti-inflammatory. nih.gov The engagement of specific integrins on immune cells by RGD-containing peptides can modulate their behavior, highlighting the immunomodulatory potential of these molecules. digitellinc.com

Recent studies demonstrate that targeting integrins on macrophages and microglia can alter the immune response in various pathological contexts. Macrophages, which are key players in tissue repair and inflammation, are highly responsive to ECM cues through integrin-mediated signaling. digitellinc.com Peptides derived from the ECM that target integrins can influence macrophage phenotype, gene expression, and the secretion of cytokines. digitellinc.com

In the context of cancer, the tumor microenvironment often fosters immunosuppression. A synthetic RGD peptide designed to block the interaction of certain proteins with αvβ3/αvβ5 integrins has been shown to reverse this immunosuppression in experimental gliomas. biorxiv.org This peptide prevents the tumor-induced reprogramming of glioma-associated microglia/macrophages (GAMs) from a pro-inflammatory to an immunosuppressive, pro-tumorigenic state. biorxiv.org By blocking this integrin-mediated communication, the RGD peptide helps to reinvigorate the anti-tumor immune response. biorxiv.org This illustrates a powerful strategy for using integrin-targeting peptides to modulate immune cell function for therapeutic benefit.

Advanced Applications in Regenerative Medicine and Disease Therapeutics

Engineering of Biomaterials and Scaffolds with H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH for Enhanced Biocompatibility

The modification of biomaterials with H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH and similar RGD-containing peptides is a widely explored strategy to improve their interaction with biological systems. By incorporating these peptides, otherwise bio-inert materials can be transformed into scaffolds that actively promote cellular attachment and tissue regeneration.

Several methods are employed to attach RGD peptides to biomaterial surfaces, ensuring their availability for cell binding.

Surface Immobilization: This technique involves the physical adsorption or chemical bonding of the peptide to the surface of a biomaterial. For instance, RGD peptides can be immobilized on polymer surfaces to activate cell proliferation and regulate cell metabolism. nih.gov This approach has been used to modify materials like titanium, a common implant material, to enhance its biocompatibility. scispace.com The density of the immobilized peptide can be controlled, which in turn influences the extent of cell adhesion and proliferation. researchgate.net

Covalent Conjugation: This method creates a stable, long-lasting bond between the peptide and the biomaterial. elsevierpure.com For example, RGD peptides have been covalently coupled to nanofibrous mats of poly(ester-urethane) urea (B33335) to promote cell attachment and differentiation for vascular tissue engineering. nih.gov Glutaraldehyde is often used as a coupling agent to covalently link RGD peptides to scaffolds. nih.gov This technique ensures that the peptide remains attached to the scaffold, providing a sustained signal for cellular interaction.

Table 1: Functionalization Techniques for RGD Peptide Immobilization

| Technique | Description | Advantages |

| Surface Immobilization | Physical adsorption or non-covalent binding of the peptide to the biomaterial surface. | Simple process, can be applied to various materials. |

| Covalent Conjugation | Formation of a stable chemical bond between the peptide and the biomaterial. | Durable attachment, prevents peptide leaching, allows for precise control over peptide orientation. |

The functionalization of scaffolds with RGD peptides has shown significant promise in the regeneration of various tissues.

Muscle Tissue: In cardiac tissue engineering, RGD-modified scaffolds have been shown to improve cardiomyocyte viability, differentiation, and contractile performance. researchgate.net Surface conjugation of biomimetic RGD peptides to nano-poly(3-hydroxybutyrate-co-4-hydroxybutyrate) fibers has been found to enhance the attachment and proliferation of myoblast cells. nih.gov

Bone and Cartilage: RGD peptides are considered suitable candidates for the regeneration of bone and cartilage. bohrium.comresearchgate.net They are often added to scaffolds made of materials like titanium alloy and PCL to improve cell adhesion and promote bone repair. nih.gov The RGD sequence can stimulate osteoblast adhesion and differentiation, leading to enhanced bone formation. encyclopedia.pubnih.gov

Cardiovascular Tissue: RGD-modified biomaterials are extensively researched for cardiovascular applications. nih.gov In vascular tissue engineering, RGD-functionalized grafts have been shown to improve endothelialization and collagen production. nih.gov For cardiac tissue regeneration, RGD-modified alginate scaffolds can enhance the preservation of regenerated tissue and promote the formation of functional cardiac muscle tissue. nih.govroyalsocietypublishing.org

Table 2: Research Findings in RGD-Based Tissue Engineering

| Tissue Type | Biomaterial/Scaffold | Key Findings |

| Cardiac Muscle | Collagen Scaffolds | Improved cardiomyocyte viability and contractile performance. researchgate.net |

| Bone | Poly-amino acid/poly (p-benzamide) copolymer | Enhanced apatite mineralization, cell adhesion, and osteogenic differentiation. nih.gov |

| Cartilage | Various Scaffolds | Promotes chondrocyte adhesion, migration, and proliferation. encyclopedia.pub |

| Vascular | Electrospun PHBV/PCL Grafts | Improved endothelialization and primary patency rates. nih.gov |

A critical challenge in cardiovascular implants is the prevention of blood clots and ensuring long-term patency. Promoting the growth of a healthy endothelial cell layer on the implant surface, a process known as endothelialization, is a key strategy to address this. RGD peptides play a significant role in this process.

By immobilizing RGD peptides on the surface of vascular grafts, the adhesion of endothelial cells is significantly enhanced. nih.govresearchgate.net This leads to more rapid and complete coverage of the implant surface with a functional endothelial layer. nih.gov Studies have shown that both conjugation with RGD peptides and the incorporation of vascular endothelial growth factor (VEGF) can significantly improve endothelialization and increase the patency of vascular grafts. nih.gov Research has also demonstrated that cross-linking low concentrations of RGD peptides into fibrin (B1330869) matrices used for coating vascular grafts leads to significantly increased retention of endothelial cells under shear stress. nih.gov

Targeted Drug Delivery Systems Utilizing RGD-Containing Peptides

The overexpression of certain integrins on the surface of cancer cells and angiogenic blood vessels makes RGD peptides ideal targeting moieties for delivering therapeutic agents directly to diseased tissues.

RGD peptides can be conjugated to various nanocarriers to enhance their delivery to specific targets.

Nanoparticles: Gold nanoparticles functionalized with RGD peptides have been developed for the targeted delivery of therapeutic payloads to cancer cells. rsc.org These RGD-conjugated nanoparticles can selectively bind to integrin receptors on tumor cells, leading to their internalization and the release of the therapeutic agent directly within the malignant cells. rsc.orglifetein.com This approach has been shown to improve the efficacy of chemotherapeutic drugs while minimizing off-target side effects. nih.govmdpi.com For instance, cyclic RGD peptide-conjugated magnetic mesoporous nanoparticles have been used to deliver doxorubicin (B1662922) to hepatocellular carcinoma cells, resulting in a synergistic pro-apoptotic effect. nih.gov

Micelles and Liposomes: Amphiphilic RGD peptides can be incorporated into liposomes and micelles to create targeted drug delivery systems. These peptide-modified carriers can encapsulate therapeutic agents and deliver them to integrin-expressing cells. rsc.org This strategy enhances the cellular uptake of the drug-loaded nanocarriers in cancer and endothelial cells. rsc.org

Table 3: Examples of RGD-Conjugated Nanoparticles for Drug Delivery

| Nanoparticle Type | Therapeutic Agent | Target | Key Finding |

| Gold Nanoparticles (AuNPs) | General Cytotoxic Payloads | Cancer Cells | Increased cellular uptake and cytotoxicity in αVβ3 integrin-expressing cells. mdpi.com |

| Magnetic Mesoporous Nanoparticles | Doxorubicin | Hepatocellular Carcinoma | Synergistically promoted apoptosis of cancer cells. nih.gov |

| Inulin-Ibuprofen Nanoparticles | Epirubicin | Solid Tumors | Superior anticancer effects and reduced toxicity compared to the free drug. nih.gov |

| PLGA Nanoparticles | Bevacizumab and Dexamethasone | Retinal Pigment Epithelial Cells | Effectively inhibited angiogenesis in a model of age-related macular degeneration. mdpi.com |

In addition to therapeutics, RGD peptides are used to deliver imaging agents for diagnostic purposes, particularly in oncology. By labeling RGD peptides with radionuclides or fluorescent dyes, it is possible to visualize and quantify the expression of integrins in vivo, which is often associated with tumor angiogenesis and metastasis. nih.gov

Radiolabeled RGD peptides, for example, are used as tracers in Positron Emission Tomography (PET) imaging to detect tumors. frontiersin.org These imaging probes can provide valuable information about the location and extent of disease. mdpi.com Similarly, RGD peptides conjugated to fluorescent probes can be used in optical imaging to delineate tumor margins during surgery. lifetein.com The development of RGD-based imaging agents has led to improved methods for non-invasively characterizing tumors and monitoring their response to therapy. core.ac.uk

Anti-Angiogenic and Anti-Tumorigenic Strategies

The Arg-Gly-Asp (RGD) peptide sequence, a key recognition motif for integrin receptors, has emerged as a significant area of research in oncology. The peptide H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH, a derivative of the RGD family, is implicated in various anti-cancer strategies due to its ability to interfere with cellular processes critical for tumor growth and metastasis. These strategies primarily revolve around the inhibition of angiogenesis, the promotion of apoptosis in cancer cells, and its use in combination with conventional cancer therapies.

Inhibition of Tumor Angiogenesis via Integrin Antagonism

Tumor angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and survival, supplying tumors with essential nutrients and oxygen. This process is heavily dependent on the interaction between endothelial cells and the extracellular matrix, a process mediated by integrin receptors. Specifically, integrins such as αvβ3 and αvβ5 are minimally expressed in quiescent endothelial cells but are significantly upregulated during tumor angiogenesis, making them prime targets for anti-angiogenic therapies.

The RGD motif acts as a competitive antagonist for these integrins, blocking their interaction with extracellular matrix proteins like vitronectin and fibronectin. This disruption of integrin signaling can induce apoptosis in vascular endothelial cells, thereby inhibiting the formation of new blood vessels. By targeting the αvβ3 integrin, RGD-based peptides can effectively suppress tumor-induced angiogenesis, leading to a reduction in tumor growth and metastasis.

Direct Anti-Proliferative and Apoptotic Effects on Cancer Cells

Beyond its anti-angiogenic properties, H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH and related RGD peptides have been shown to exert direct effects on cancer cells. Many tumor cells overexpress integrins on their surface, which are involved in cell survival and proliferation signals. By binding to these integrins, RGD peptides can interfere with these signaling pathways, leading to cell cycle arrest and apoptosis.

Research has demonstrated that certain RGD-containing peptides can induce apoptosis in breast cancer cells in a dose-dependent manner. nih.gov This pro-apoptotic effect is often mediated through the activation of caspases, key enzymes in the apoptotic pathway. For instance, some RGD peptides have been shown to directly activate procaspase-3 to caspase-3 in cells. Furthermore, treatment with these peptides can lead to a G1-phase cell cycle arrest, inhibiting the proliferation of tumor cells. nih.gov These direct anti-tumor effects are contingent on the blockage of αvβ integrin activity, highlighting the peptide's dual role in targeting both the tumor vasculature and the cancer cells themselves. nih.gov

Table 1: Effects of RGD Peptides on Cancer Cell Lines

| Cell Line | Peptide | Observed Effects |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | GCGGRGDGGC | Inhibition of proliferation, induction of apoptosis, G1-phase cell cycle arrest, reduced invasiveness nih.gov |

| MCF-7 (Breast Cancer) | GCGGRGDGGC | Inhibition of proliferation, induction of apoptosis, G1-phase cell cycle arrest, reduced invasiveness nih.gov |

| CA20948 (Pancreatic Cancer) | RGD-DTPA-octreotate | Increased Caspase-3 activity |

Combination Therapies in Oncology with RGD-Based Agents

The potential of RGD-based peptides in oncology is further enhanced when used in combination with traditional chemotherapy drugs. The rationale behind this approach is to simultaneously target different aspects of tumor biology. While chemotherapy agents directly kill cancer cells, RGD peptides can inhibit angiogenesis and metastasis, and also exert their own direct anti-tumor effects.

Studies have shown that combining an anti-cell adhesive Arg-Gly-Asp-Ser (RGDS) analogue with the anticancer drug doxorubicin significantly inhibits lung metastasis of melanoma compared to either treatment alone. patsnap.com This combination not only enhances the anti-metastatic effects but also prolongs the survival time in animal models. patsnap.com The synergistic effect is attributed to the dual action of inhibiting cancer cell adhesion and invasion by the RGD peptide, while doxorubicin provides its cytotoxic effects. This combined approach of "anti-adhesion therapy" and chemotherapy represents a promising strategy for more effective cancer treatment. patsnap.com

Modulation of Wound Healing and Epidermal Maturation

The process of wound healing is a complex biological event involving cell migration, proliferation, and differentiation to restore tissue integrity. The RGD sequence, and by extension peptides like H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH, play a significant role in this process by mediating cell adhesion and migration, which are fundamental steps in wound repair.

The fibronectin-derived Gly-Arg-Gly-Asp-Ser (GRGDS) peptide has been shown to enhance cell adhesion and migration. When conjugated with a collagen-like polypeptide, it significantly improves the stratification of rabbit corneal epithelial cells, a crucial aspect of epidermal maturation. The presence of the GRGDS sequence promotes cell migration, with studies indicating that it plays a definitive role in this process. This suggests that RGD-containing scaffolds can be beneficial for tissue regeneration and wound healing applications.

Potential in Autoimmune Diseases and Fibrinogen-Related Conditions

The ability of RGD peptides to interact with integrins also positions them as potential therapeutic agents in autoimmune diseases and conditions related to fibrinogen.

In the context of autoimmune diseases, integrins are involved in the migration and activation of immune cells, which are key events in the pathogenesis of these disorders. nih.govtandfonline.com By acting as integrin antagonists, RGD-based peptides could potentially modulate the immune response and reduce inflammation. For example, in rheumatoid arthritis, angiogenesis is a critical factor in disease progression, and the integrin αvβ3 is a key target. nih.gov RGD peptides that target this integrin could therefore have a therapeutic effect. nih.gov Similarly, in multiple sclerosis, integrin antagonists have been investigated for their ability to prevent immune cells from crossing the blood-brain barrier. patsnap.com

Regarding fibrinogen-related conditions, the peptide Gly-Arg-Gly-Asp-Ser-Pro has been shown to inhibit the binding of fibrinogen to platelets. nih.gov This interaction is crucial for platelet aggregation, a key event in thrombosis. By blocking the binding of fibrinogen to its receptor on stimulated platelets, this RGD-containing hexapeptide can inhibit platelet aggregation in a dose-dependent manner. nih.gov The inhibition can exceed 90% at high concentrations of the peptide. nih.gov This suggests a potential application for such peptides in the prevention of thrombotic events.

Table 2: Inhibition of Fibrinogen Binding by Gly-Arg-Gly-Asp-Ser-Pro

| Platelet Stimulant | Peptide Concentration Range (µM) for Inhibition | Maximum Inhibition |

|---|---|---|

| ADP | 10-200 nih.gov | >90% nih.gov |

| Thrombin | 10-200 nih.gov | >90% nih.gov |

Research Methodologies and Analytical Approaches

Peptide Synthesis Techniques

The primary method for producing H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH is through chemical synthesis, with Solid-Phase Peptide Synthesis (SPPS) being the most common and efficient technique.

Solid-Phase Peptide Synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. The process begins with the C-terminal amino acid (Proline in this case) being anchored to the resin. The synthesis then proceeds by adding the subsequent amino acids (D-Serine, Aspartic acid, Glycine (B1666218), Arginine, and Glycine) in a cyclical manner. Each cycle consists of two main steps: the deprotection of the N-terminal protecting group of the resin-bound amino acid and the coupling of the next N-terminally protected amino acid.

The use of the D-isomer of Serine (D-Ser) is a specific modification that can influence the peptide's conformation and stability. Protecting groups are used for the reactive side chains of amino acids like Arginine and Aspartic acid to prevent unwanted side reactions. Once the entire peptide sequence is assembled on the resin, it is cleaved from the solid support, and all protecting groups are removed using a strong acid, typically trifluoroacetic acid (TFA). The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), to obtain the final high-purity H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH product. The identity and purity of the synthesized peptide are confirmed using analytical techniques such as mass spectrometry and analytical HPLC.

In Vitro Assays for Receptor Binding and Cell-Based Functional Studies

A variety of in vitro assays are employed to characterize the biological activity of H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH, focusing on its interaction with integrin receptors and its effects on cellular functions.

Cell Adhesion and Spreading Assays

These assays are fundamental in determining the ability of the peptide to influence cell attachment to extracellular matrix (ECM) proteins.

Cell Adhesion Assay: In a typical setup, microplate wells are coated with an ECM protein known to bind integrins, such as fibronectin or vitronectin. Cells that express the target integrins are then seeded into these wells in the presence of varying concentrations of H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH. The peptide competes with the ECM protein for binding to the cell surface integrins. After an incubation period, non-adherent cells are washed away, and the number of attached cells is quantified. A decrease in cell adhesion with increasing peptide concentration indicates its inhibitory effect on integrin-mediated cell attachment.

Cell Spreading Assay: This assay assesses the morphological changes of cells upon adhesion. Cells are allowed to adhere to ECM-coated surfaces in the presence or absence of the peptide. The extent of cell spreading, characterized by the formation of a flattened morphology and the development of cellular extensions, is observed and quantified using microscopy. Inhibition of cell spreading by the peptide suggests interference with the signaling pathways that are activated upon integrin engagement and are necessary for cytoskeletal reorganization.

Proliferation and Apoptosis Assays

These assays investigate the impact of H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH on cell viability and programmed cell death.

Proliferation Assays: The effect of the peptide on cell growth can be determined using various methods, such as the MTT assay or BrdU incorporation assay. Cells are cultured in the presence of different concentrations of the peptide over a period of several days. The MTT assay measures the metabolic activity of viable cells, which is proportional to the cell number. The BrdU assay detects DNA synthesis in proliferating cells. A reduction in cell proliferation may suggest that the peptide interferes with integrin-mediated survival signals.

Apoptosis Assays: To determine if the peptide induces programmed cell death, assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry are used. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells. An increase in the percentage of Annexin V-positive cells upon treatment with the peptide would indicate the induction of apoptosis.

Chemotaxis and Migration Assays

These assays evaluate the influence of H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH on directed and random cell movement.

Chemotaxis Assays: A Boyden chamber assay is commonly used to assess chemotaxis. Cells are placed in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. The peptide can be added to either the upper or lower chamber to assess its effect on the directed migration of cells through the pores towards the chemoattractant.

Migration Assays: A wound-healing or scratch assay is a straightforward method to study cell migration. A "wound" is created in a confluent monolayer of cells, and the ability of the cells to migrate and close the gap is monitored over time in the presence or absence of the peptide. Inhibition of wound closure would suggest that the peptide interferes with cell motility.

Integrin Binding Affinity Measurements (e.g., IC50 determination)

| Assay | Purpose | Typical Method |

| Cell Adhesion | To measure the inhibition of cell attachment to ECM proteins. | Microplate-based assay with ECM-coated wells. |

| Cell Spreading | To assess the effect on cell morphology upon adhesion. | Microscopic observation and quantification of cell area. |

| Proliferation | To determine the impact on cell growth. | MTT assay, BrdU incorporation. |

| Apoptosis | To evaluate the induction of programmed cell death. | Annexin V/PI staining and flow cytometry. |

| Chemotaxis | To assess the effect on directed cell migration. | Boyden chamber assay. |

| Migration | To measure the influence on random cell movement. | Wound-healing (scratch) assay. |

| Integrin Binding | To quantify the affinity for integrin receptors. | Competitive binding assay to determine IC50. |

In Vivo Models for Preclinical Evaluation

Preclinical evaluation in animal models is a critical step to assess the potential therapeutic efficacy and pharmacokinetic properties of H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH. The choice of the animal model depends on the specific disease or biological process being investigated. For RGD peptides, which are often studied in the context of cancer and angiogenesis, rodent models are commonly used.

For instance, in cancer research, human tumor xenograft models are frequently employed. In these models, human cancer cells are implanted into immunocompromised mice, leading to the formation of tumors. The peptide can then be administered to these animals to evaluate its effect on tumor growth, metastasis, and angiogenesis. The biodistribution and tumor-targeting ability of the peptide can also be studied by labeling it with a radioactive or fluorescent tag. While specific in vivo data for H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH is not widely published, preclinical studies of other RGD peptides have demonstrated their potential in various disease models.

Tumor Models (e.g., Angiogenesis, Growth, Metastasis)

The investigation of H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH and related RGD-containing peptides in oncology relies heavily on various tumor models to elucidate their effects on angiogenesis, tumor proliferation, and metastasis. The RGD sequence is a key recognition site for integrins, which are transmembrane receptors involved in cell-matrix interactions critical to these pathological processes.

Angiogenesis Models:

In Vitro Aortic Ring Assay: This model is frequently used to study the anti-angiogenic potential of RGD peptides. Aortic explants cultured in a collagen gel matrix spontaneously form microvessels. The addition of synthetic peptides like Gly-Arg-Gly-Asp-Ser (GRGDS) to the culture medium has been shown to cause a significant, dose-dependent inhibition of microvessel formation. nih.gov This effect is attributed to the peptide's ability to interfere with the attachment of endothelial cells to the extracellular matrix (ECM), a crucial step for cell migration and proliferation during angiogenesis. nih.gov The inhibitory effects are often reversible, as removing the peptide from the medium can restore angiogenic activity. nih.gov

Co-culture Models: To better mimic the tumor microenvironment, researchers use co-culture systems. For instance, rat liver endothelial cells can be cultured with conditioned medium from various tumor cell lines (e.g., breast cancer, colon cancer, osteosarcoma) to study the tumor's influence on endothelial cell function. fau.de These models demonstrate that different tumor types have varying effects on the angiogenic abilities of endothelial cells, and RGD peptides can be introduced to assess their ability to counteract these pro-angiogenic signals. fau.de

Tumor Growth and Metastasis Models:

Xenograft Models: Human tumor cells (e.g., prostate cancer lines like DU145 and PC-3) are implanted into immunocompromised mice (e.g., SCID mice). nih.gov These models allow for the in vivo evaluation of RGD peptides, often conjugated to imaging agents or therapeutic molecules. Scintigraphic imaging and biodistribution studies in these models can demonstrate the specific accumulation of RGD-containing constructs in tumor tissues compared to control peptides (like RGE-containing sequences) or normal tissues. nih.gov This targeted accumulation is crucial for both diagnostic and therapeutic applications.

Orthotopic and Metastatic Models: To more accurately reflect clinical disease, orthotopic models (where tumor cells are implanted in the corresponding organ) and metastatic models are employed. For example, lung tumor models are used to evaluate the targeting properties of fluorescently labeled RGD peptides. nih.gov These studies can show selective accumulation in tumor tissues by targeting overexpressed receptors like αvβ3 integrin, facilitating real-time intraoperative localization of both primary tumors and metastases. nih.gov

Table 1: Summary of Tumor Models for RGD Peptide Evaluation

| Model Type | Example | Key Findings |

|---|---|---|

| In Vitro Angiogenesis | Rat Aortic Ring Assay | GRGDS peptide inhibits microvessel formation in a dose-dependent and reversible manner. nih.gov |

| In Vitro Co-culture | Endothelial cells with tumor-conditioned medium | Tumor cells from different origins (e.g., breast, colon) distinctly stimulate endothelial cell migration and invasion. fau.de |

| In Vivo Xenograft | Prostate cancer cells (DU145, PC-3) in SCID mice | RGD-conjugated agents show significantly higher tumor localization compared to non-targeting agents. nih.gov |

| In Vivo Orthotopic/Metastatic | Orthotopic and metastatic lung tumor models | Fluorescently-labeled iRGD peptides selectively accumulate in NSCLC tissues, enabling tumor localization. nih.gov |

Tissue Regeneration Models (e.g., Wound Healing, Muscle, Bone, Cartilage)

The ability of H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH and similar peptides to mimic extracellular matrix proteins makes them valuable candidates for tissue engineering applications. Research in this area utilizes various models to assess their efficacy in promoting the regeneration of tissues like bone and cartilage.

Bone Regeneration Models:

Scaffold-Based Healing: Peptides are often incorporated into biocompatible scaffolds to promote bone healing in defect models. For example, RGD-coated implants have been shown to increase peri-implant bone formation and enhance direct bone apposition in animal models. mdpi.com Similarly, coating a titanium surface with RGD or RGDS peptides leads to an increased density of osteoblasts, the cells responsible for bone formation. mdpi.com

Stem Cell Differentiation: The influence of RGD peptides on stem cell fate is a key area of investigation. Studies use three-dimensional cultures of human bone marrow stromal cells (hBMSCs) to compare the effects of different RGD conformations. nih.gov Research indicates that cyclic RGD peptides are more effective than linear versions at enhancing the osteogenic differentiation of stem cells in these 3D environments, suggesting that the spatial presentation of the RGD motif is critical for instructing cell behavior. nih.gov

Cartilage Regeneration Models:

Explant Cultures: Cartilage tissue explants are used to study the effects of peptides on cartilage health and degradation. In models of cartilage chondrolysis (degradation), it has been found that certain RGD analog peptides can block the damaging effects of fibronectin fragments, which are implicated in arthritic conditions. nih.gov These analog peptides were shown to decrease the rate of proteoglycan degradation and release from the cartilage matrix. nih.gov

Hydrogel Scaffolds: RGD-modified hydrogels are widely explored for cartilage tissue engineering. These biomaterials provide a supportive environment for chondrocytes or progenitor cells. Studies have demonstrated that incorporating RGD peptides into photopolymerizing hydrogels can support cartilage tissue formation. mdpi.com

Table 2: Tissue Regeneration Models for RGD Peptide Assessment

| Tissue Type | Model | Peptide Application | Outcome |

|---|---|---|---|

| Bone | RGD-coated titanium implants | Surface modification | Increased osteoblast density and enhanced bone apposition. mdpi.com |

| Bone | 3D culture of hBMSCs | Incorporation of cyclic RGD into matrix | Enhanced osteogenic differentiation of stem cells. nih.gov |

| Cartilage | Cartilage explant culture | Addition of RGD analog peptides | Blocked fibronectin fragment-mediated cartilage degradation. nih.gov |

| Cartilage | RGD-modified hydrogels | Scaffold for cell delivery | Promoted cartilage tissue engineering. mdpi.com |

Computational Modeling and Molecular Dynamics Simulations of Peptide-Integrin Interactions

Computational methods are indispensable for understanding the structural basis of the interaction between H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH and its integrin targets at an atomic level.

Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool used to study the physical movements of atoms and molecules over time. mdpi.com By simulating the peptide-integrin complex in a virtual physiological environment (e.g., in explicit water), researchers can gain insights into:

Binding Stability: MD simulations can assess the stability of the peptide-receptor complex, revealing how the peptide remains bound in the integrin's binding pocket. nih.gov

Conformational Changes: These simulations can predict how the peptide and/or the receptor change their shape upon binding. Studies have used MD to investigate the folding and dynamics of peptides in solution. nih.gov

Key Interactions: MD can identify the specific amino acid residues on both the peptide and the integrin that are critical for the interaction, such as the formation of hydrogen bonds and salt bridges. nih.gov This information is crucial for designing peptides with higher affinity and specificity.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (the peptide) when it binds to a receptor (the integrin) to form a stable complex. Molecular docking analyses are often used as a starting point for more intensive MD simulations and can help in screening virtual libraries of peptide analogs to identify promising candidates. nih.gov These methods accelerate the discovery process by prioritizing molecules for experimental validation. nih.gov

Table 4: Computational Approaches for Studying Peptide-Integrin Interactions

| Method | Objective | Insights Gained |

|---|---|---|

| Molecular Dynamics (MD) Simulation | To simulate the time-dependent behavior of the peptide-integrin complex. | Provides information on complex stability, conformational dynamics, and specific atomic interactions. mdpi.comnih.gov |

| Molecular Docking | To predict the binding pose and affinity of the peptide to the integrin. | Ranks potential peptide binders and suggests the most likely binding orientation. nih.gov |

| Quantum Mechanical Calculations | To study the electronic structure and energetics of the peptide. | Can predict preferred peptide conformations in solution, although results may differ from MD simulations. nih.gov |

High-Throughput Screening and Library Design for Peptide Optimization

To improve the properties of lead peptides like H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH, researchers often turn to high-throughput screening (HTS) of peptide libraries. This involves synthesizing and testing vast numbers of peptide variants to identify those with enhanced affinity, selectivity, or stability.

Peptide Library Design:

Combinatorial Libraries: Large collections of peptides with systematic variations in their amino acid sequences are created. nih.gov These libraries can be generated through chemical synthesis or biological methods like phage display.

DNA-Encoded Libraries (DEL): This technology involves creating a large library of peptides where each peptide is tagged with a unique DNA barcode. nih.gov This allows for the screening of millions or even billions of compounds simultaneously; active binders are identified by sequencing their DNA tags. nih.gov

Rational Design: With growing knowledge of peptide-integrin structures, computational tools are used to design focused libraries. Computer-aided drug design (CADD), including molecular modeling and docking, helps predict which modifications are most likely to improve peptide properties, making the screening process more efficient. creative-peptides.com

Screening Technologies:

Phage Display: A common biological platform where a library of peptides is expressed on the surface of bacteriophages. Phages that display peptides with high affinity for a target protein can be isolated through an affinity selection process. tangobio.com

Affinity-Based Screening: Techniques such as ELISA (enzyme-linked immunosorbent assay), SPR (surface plasmon resonance), and BLI (biolayer interferometry) are used to directly measure the binding affinity of peptides in a library to the target protein. creative-peptides.com

Cell-Based Functional Screening: In these assays, libraries are screened for their ability to elicit a specific biological response in cells, such as inhibiting cell adhesion or migration. This identifies peptides with the desired functional activity, not just binding affinity. creative-peptides.com

The integration of library design with automated, high-throughput screening platforms enables the rapid identification and optimization of peptide therapeutics. tangobio.comranomics.com

Table 5: Peptide Library and Screening Methodologies

| Approach | Description | Key Advantage |

|---|---|---|

| Phage Display | Peptides are expressed on the surface of phages, and binders are selected based on affinity to a target. tangobio.com | Allows for screening of very large libraries (billions of variants). |

| DNA-Encoded Library (DEL) | Each peptide in a chemical library is tagged with a unique DNA barcode for identification. nih.gov | Enables screening of massive chemical diversity in a single pool. nih.gov |

| High-Throughput Sequencing of Synthetic Libraries | Leverages mass spectrometry to de novo sequence mixtures of active peptides identified from a screen. nih.gov | Allows for the direct identification of active synthetic peptides, including those with non-proteogenic amino acids. nih.gov |

| Computer-Aided Drug Design (CADD) | Uses computational models to design focused libraries with a higher probability of success. creative-peptides.com | Enhances the efficiency of the screening process by reducing the number of compounds that need to be synthesized and tested. creative-peptides.com |

Future Directions and Emerging Research Avenues for H Gly Arg Gly Asp D Ser Pro Oh Analogs

Development of Highly Selective Integrin Ligands with Enhanced Biological Activity

A significant challenge in the development of RGD-based therapeutics is achieving selectivity for specific integrin subtypes. cnr.it There are at least eight RGD-binding integrins, each with distinct roles in physiological and pathological processes like cancer progression, angiogenesis, and fibrosis. nih.govmdpi.com The development of ligands that can selectively target a single integrin subtype is crucial for creating effective therapies with minimal side effects. cnr.itresearchgate.net

Current research focuses on rational design approaches to modify the peptide's structure, thereby enhancing its affinity and selectivity. Key strategies include:

Cyclization: Constraining the peptide's flexible structure through cyclization can improve its binding affinity and resistance to enzymatic degradation. nih.govqyaobio.com Cyclic RGD peptides often show higher activity compared to their linear counterparts. nih.gov

Conformational Constraint: Introducing chemical modifications or incorporating the RGD sequence into more complex scaffolds, such as bicyclic peptides, can fine-tune the spatial presentation of the key amino acid residues. rwth-aachen.deacs.org This approach has led to the discovery of novel ligands with high affinity and selectivity for integrins like αvβ3 and α5β1. rwth-aachen.de

Peptidomimetics: Designing non-peptide molecules that mimic the structure and function of the RGD motif allows for improved pharmacokinetic properties. nih.gov

Docking experiments and crystal structure analyses are instrumental in the tailor-made design of these highly affine and subtype-selective integrin ligands. nih.gov Research has yielded several promising candidates with distinct selectivity profiles for various integrin subtypes.

Table 1: Examples of RGD Analogs and Their Integrin Selectivity

| Compound/Analog | Target Integrin(s) | Key Structural Feature | Reference |

| Cilengitide [c(RGDf(NMe)V)] | αvβ3, αvβ5 | Cyclic Pentapeptide, N-Methylation | qyaobio.com |

| Bicyclic Peptides (e.g., CT3HPQcT3RGDcT3) | αvβ3 | Double-loop ("bicyclic") structure | rwth-aachen.de |

| RGDechi | αvβ3 | Chimeric peptide with a cyclic RGD portion and a linear sequence from echistatin | cnr.it |

| iRGD (CRGDKGPDC) | αvβ3, αvβ5 | Cyclic nonapeptide with tumor-penetrating properties | researchgate.net |

| Gly-Arg-Ala-Asp-Ser-Pro-Lys | Blocks Fn-f chondrolysis | Linear analog of RGDS | nih.gov |

These developments are paving the way for new and improved integrin-targeting therapeutic strategies for various diseases, including cancer. nih.gov

Advanced Biomaterial Integration and Spatiotemporal Control of Peptide Presentation

The integration of H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH analogs into biomaterials is a rapidly advancing field aimed at creating scaffolds for tissue engineering and regenerative medicine. nih.govbohrium.com By functionalizing materials with these peptides, researchers can mimic the natural cell-matrix environment, thereby promoting cell adhesion, migration, proliferation, and differentiation. nih.govresearchgate.netcellgs.com

Future research is focused on more sophisticated methods of biomaterial integration:

Surface Modification: Coating implant surfaces, such as titanium for orthopedic applications, with RGD peptides can significantly enhance interactions with bone cells, promoting better osseointegration and healing. nih.gov

Hydrogel Functionalization: Incorporating RGD peptides into hydrogels made from materials like hyaluronic acid or alginate can create three-dimensional environments that support cell growth and new tissue formation. nih.govrndsystems.com These functionalized hydrogels are being explored for regenerating various tissues, including bone, cartilage, and cardiac tissue. wikipedia.orgqyaobio.com

Nanoscale Control: The density, spacing, and orientation of RGD peptides on a material's surface can profoundly influence cell behavior. nih.gov Controlling the nanoscale presentation of these peptides allows for fine-tuning of cellular responses, such as the formation of focal adhesions and cytoskeletal organization. nih.govrsc.org

A particularly innovative area is the development of "smart" biomaterials that allow for spatiotemporal control of peptide presentation. This involves creating materials where the availability of the RGD ligand can be turned on or off in response to a specific stimulus, such as light. nih.gov For example, researchers have used a light-sensitive protein to mask RGD peptides on a surface; upon illumination with green light, the protein dissociates, exposing the peptide and allowing cells to adhere precisely in the illuminated area. nih.gov This level of control opens up new possibilities for studying dynamic cell processes and engineering complex tissue structures. nih.gov

Clinical Translation Potential and Addressing Challenges in Peptide Therapeutics

While peptides like H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH and its analogs hold immense therapeutic promise, their translation into clinical practice is fraught with challenges. nih.govresearchgate.net The number of peptide drugs entering clinical development has increased significantly, but several inherent hurdles must be overcome. nih.govpharmaceutical-networking.com

Key challenges in peptide therapeutic development include:

Stability and Degradation: Peptides often have short biological half-lives because they are susceptible to rapid degradation by enzymes (proteases) in the body. conceptlifesciences.comnih.gov Modifications such as cyclization or substituting L-amino acids with D-isomers can enhance stability. nih.govconceptlifesciences.com

Bioavailability and Clearance: Due to their size and susceptibility to degradation, most peptide drugs cannot be administered orally and require injection. pharmaceutical-networking.comnih.gov They are also often subject to rapid clearance from the body, primarily through the kidneys. conceptlifesciences.com

Immunogenicity: Some modified peptides can be recognized by the immune system, leading to the formation of antibodies that can reduce efficacy and cause adverse reactions. conceptlifesciences.com Strategies like conjugating the peptide with polyethylene (B3416737) glycol (PEGylation) can help shield it from the immune system. nih.gov

Manufacturing and Cost: The chemical synthesis of complex, modified peptides can be costly and complex, especially at a large scale required for commercial production. pharmaceutical-networking.comnih.gov However, for many peptides, synthetic chemistry remains more cost-effective than recombinant technologies for GMP manufacturing. pharmaceutical-networking.com

Addressing these challenges requires a multidisciplinary approach, combining peptide engineering, formulation science, and an understanding of regulatory pathways. nih.govmdpi.com Overcoming these limitations is essential for the successful clinical translation of the next generation of RGD-based therapeutics. researchgate.net

Investigation of Broader Biological Roles and Potential Off-Target Effects

The RGD sequence is recognized by multiple integrin subtypes, which are expressed on various cell types and are involved in a wide array of biological processes. wikipedia.orgnih.gov While this broad involvement is the basis for the therapeutic potential of RGD analogs, it also raises concerns about potential off-target effects. An RGD-based drug designed to target αvβ3 integrin on cancer cells could inadvertently affect other RGD-binding integrins on healthy cells, leading to unintended consequences.

Future research must therefore focus on a deeper investigation of the broader biological roles of these peptides and their interactions. This includes:

Comprehensive Profiling: Systematically testing new RGD analogs against a full panel of integrins to understand their complete selectivity profile.

Context-Dependent Functions: Recognizing that the function of a specific integrin can vary depending on the cell type and the surrounding microenvironment. mdpi.com For example, TGF-β signaling, which can be activated by RGD-binding integrins, can act as a tumor suppressor in some contexts and a promoter of malignancy in others. mdpi.com

Allosteric Regulation: Investigating potential allosteric effects where the peptide might influence receptor activity without directly blocking the binding site. Trifluoroacetic acid (TFA), a common counterion in synthetic peptides, can act as an allosteric regulator on certain receptors, highlighting the need to consider all components of a peptide formulation. novoprolabs.com

A thorough understanding of these broader roles and potential off-target interactions is critical for designing safer and more effective RGD-based therapies and for predicting their behavior in complex biological systems.

Integration with Gene Editing and Cellular Reprogramming Technologies

An exciting and futuristic research avenue is the integration of RGD peptides with cutting-edge technologies like gene editing and cellular reprogramming. The ability of RGD peptides to target specific cell types, particularly those overexpressing certain integrins like cancer cells, makes them ideal candidates for delivering molecular cargo. lifetein.com

This integration could take several forms:

Targeted Gene Editing: The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system has revolutionized genetic engineering. nih.gov A major challenge, however, is delivering the CRISPR-Cas9 machinery specifically to the target cells in the body. By conjugating the CRISPR-Cas9 components to an RGD peptide, it may be possible to direct the gene-editing system to cells overexpressing the corresponding integrin, thereby increasing efficacy and reducing off-target gene edits in healthy tissues. nih.gov

Enhanced Cell-Penetrating Peptides: RGD peptides can function as both a targeting agent and a cell-penetrating peptide (CPP), facilitating the internalization of conjugated molecules. lifetein.com Combining RGD's targeting capability with the potent delivery mechanism of other CPPs could create highly efficient systems for intracellular delivery of gene-editing tools or factors for cellular reprogramming.

Directing Stem Cell Differentiation: In tissue engineering, RGD-functionalized biomaterials are already used to influence stem cell behavior. cellgs.com This could be combined with gene-editing technologies to simultaneously provide the necessary adhesion cues while modifying specific genes to guide stem cells toward a desired lineage for regenerative medicine applications.

The convergence of RGD peptide technology with advanced genetic tools like CRISPR holds the potential to create highly specific and potent therapeutic platforms for treating a range of genetic diseases and advancing regenerative medicine.

Q & A

Basic Research Questions

Q. What is the structural significance of the D-Ser configuration in H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH, and how does it differ from L-amino acid residues in adhesion peptides?

- Methodological Answer : The D-Ser residue introduces chirality, which may alter the peptide's conformational stability and receptor-binding specificity. To assess this, circular dichroism (CD) spectroscopy can compare secondary structures of D-Ser vs. L-Ser analogs. Molecular dynamics simulations further predict interactions with integrin receptors, as the RGD motif (Arg-Gly-Asp) is a known integrin-binding site. The D-form may reduce proteolytic degradation, enhancing bioavailability in cell adhesion assays .

Q. What solid-phase synthesis strategies are recommended for synthesizing H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH with high purity?

- Methodological Answer : Use Fmoc/t-Bu chemistry on a Rink amide resin to ensure C-terminal amidation. Incorporate D-Ser using orthogonally protected derivatives (e.g., Fmoc-D-Ser(t-Bu)-OH) to avoid racemization. After chain assembly, cleave with TFA/water/triisopropylsilane (95:2.5:2.5) and purify via reversed-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradients). Confirm purity (>97%) by analytical HPLC and mass spectrometry .

Q. How can researchers validate the biological activity of this peptide in cell adhesion assays?

- Methodological Answer : Perform competitive cell adhesion assays using integrin-rich cell lines (e.g., HT-1080 fibrosarcoma). Coat plates with fibronectin (10 µg/mL), pre-incubate cells with varying peptide concentrations (0–100 µM), and quantify adhesion via crystal violet staining. Compare IC₅₀ values to native RGD-containing proteins (e.g., fibronectin) to assess potency. Use scrambled-sequence peptides as negative controls .

Advanced Research Questions

Q. What experimental challenges arise when analyzing the conformational stability of H-Gly-Arg-Gly-Asp-D-Ser-Pro-OH in physiological buffers?

- Methodological Answer : The peptide may adopt multiple conformations due to its flexible Gly residues and charged Arg/Asp side chains. Use nuclear magnetic resonance (NMR) in deuterated PBS (pH 7.4) to resolve structural ensembles. To stabilize conformers, conduct experiments at low temperatures (4°C) and employ paramagnetic relaxation enhancement (PRE) for dynamics analysis. Compare data with computational models (e.g., Rosetta) to identify dominant bioactive conformers .

Q. How can contradictory data on integrin-binding specificity (αvβ3 vs. α5β1) be resolved for this peptide?

- Methodological Answer : Contradictions may stem from assay conditions (e.g., buffer ionic strength, divalent cations). Use surface plasmon resonance (SPR) with immobilized integrins (αvβ3 and α5β1) under standardized conditions (1 mM Mn²⁺, 150 mM NaCl). Measure binding kinetics (KD, kon/koff) and validate with cell-based adhesion blocking assays. Cross-reference with structural data from cryo-EM or X-ray crystallography to identify residue-specific interactions .

Q. What are the optimal protocols for quantifying peptide stability in serum-containing media for in vitro studies?

- Methodological Answer : Incubate the peptide (10 µM) in fetal bovine serum (FBS) at 37°C. At timed intervals (0–24 hrs), precipitate serum proteins with acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS. Calculate half-life (t1/2) using first-order decay models. For enhanced stability, test D-amino acid substitutions or PEGylation, and compare degradation profiles .

Q. How should researchers address batch-to-batch variability in peptide synthesis for reproducible bioactivity?

- Methodological Answer : Implement strict quality control:

- Synthesis : Monitor coupling efficiency via Kaiser test for each amino acid.

- Purification : Use preparative HPLC with standardized gradients; document retention times and mass spectra.

- Characterization : Validate endotoxin levels (<0.1 EU/mg) via LAL assay and confirm sterility for cell-based studies.

Archive aliquots from each batch for longitudinal activity comparisons in standardized assays .

Data Interpretation & Validation

Q. What statistical methods are recommended for analyzing dose-response data in peptide-mediated adhesion inhibition studies?

- Methodological Answer : Fit data to a four-parameter logistic model (e.g., using GraphPad Prism) to calculate IC₅₀ and Hill slope. Perform outlier detection (ROUT method, Q=1%) and assess normality via Shapiro-Wilk test. For non-linear regression, use replicate-averaged values (n ≥ 3) and report 95% confidence intervals. Cross-validate with ANOVA for inter-group comparisons (e.g., peptide vs. positive controls) .

Q. How can researchers differentiate between specific integrin-mediated effects and nonspecific binding in adhesion assays?

- Methodological Answer : Include three controls:

- Negative control : Scrambled-sequence peptide (e.g., H-Gly-Asp-Arg-Gly-Ser-D-Pro-OH).

- Competitive control : Excess soluble RGD peptide (e.g., GRGDSP).

- Integrin-blocking control : Anti-integrin antibodies (e.g., LM609 for αvβ3).

Significant reduction in adhesion with specific inhibitors, but not scrambled peptides, confirms integrin specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products